molecular formula C4H7NO3S B11921039 1-(1,1-Dioxido-1,2-thiazetidin-2-yl)ethanone

1-(1,1-Dioxido-1,2-thiazetidin-2-yl)ethanone

Cat. No.: B11921039
M. Wt: 149.17 g/mol
InChI Key: FMSMXBZZBXBIKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,1-Dioxido-1,2-thiazetidin-2-yl)ethanone is a chemical compound with the molecular formula C4H7NO3S It is characterized by the presence of a thiazetidine ring, which is a four-membered ring containing sulfur and nitrogen atoms

Preparation Methods

The synthesis of 1-(1,1-Dioxido-1,2-thiazetidin-2-yl)ethanone typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the reaction of a sulfonamide with an appropriate ketone in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

1-(1,1-Dioxido-1,2-thiazetidin-2-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of thiazetidine derivatives with different oxidation states.

    Substitution: The thiazetidine ring can undergo substitution reactions with various nucleophiles, leading to the formation of substituted thiazetidine derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(1,1-Dioxido-1,2-thiazetidin-2-yl)ethanone has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxido-1,2-thiazetidin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-(1,1-Dioxido-1,2-thiazetidin-2-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C4H7NO3S

Molecular Weight

149.17 g/mol

IUPAC Name

1-(1,1-dioxothiazetidin-2-yl)ethanone

InChI

InChI=1S/C4H7NO3S/c1-4(6)5-2-3-9(5,7)8/h2-3H2,1H3

InChI Key

FMSMXBZZBXBIKF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCS1(=O)=O

Origin of Product

United States

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